molecular formula C18H15N B12403813 Triphenylamine-d15

Triphenylamine-d15

Cat. No.: B12403813
M. Wt: 260.4 g/mol
InChI Key: ODHXBMXNKOYIBV-KLHTYYPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylamine and its derivatives, including Triphenylamine-d15, typically involves the amination of aryl halides using appropriate palladium catalysts . One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

On an industrial scale, the production of triphenylamine derivatives may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to ensure higher yields and purity. The deuterium labeling process involves the incorporation of deuterium atoms into the molecular structure, which can be achieved through various isotopic exchange reactions .

Chemical Reactions Analysis

Types of Reactions

Triphenylamine-d15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of triphenylamine-d15 involves its role as an electron donor in various chemical processes. The deuterium labeling does not significantly alter the electronic properties but provides a means to trace the compound in complex systems. In optoelectronic applications, triphenylamine derivatives facilitate charge transport and light emission through intramolecular charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylamine-d15 is unique due to its deuterium labeling, which enhances its utility in research applications requiring isotopic tracing. This feature makes it particularly valuable in pharmacokinetic studies and mechanistic investigations where precise tracking of the compound is essential .

Properties

Molecular Formula

C18H15N

Molecular Weight

260.4 g/mol

IUPAC Name

2,3,4,5,6-pentadeuterio-N,N-bis(2,3,4,5,6-pentadeuteriophenyl)aniline

InChI

InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D

InChI Key

ODHXBMXNKOYIBV-KLHTYYPYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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